
trans-(-)-2-(9-(Diisopropylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Diisopropylamino)cannabidiol diacetate is a semi-synthetic derivative of cannabidiol. It is created by acetylating the hydroxyl groups of cannabidiol, resulting in a compound that is presumed to act as a prodrug for cannabidiol . This compound has been found in grey-market cannabis products such as e-cigarette liquids and edible gummy lollies .
Vorbereitungsmethoden
The synthesis of 10-(Diisopropylamino)cannabidiol diacetate involves the acetylation of cannabidiol. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
10-(Diisopropylamino)cannabidiol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
10-(Diisopropylamino)cannabidiol diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of cannabinoids.
Biology: It is used to investigate the biological effects of cannabinoids on various cell types and organisms.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of new cannabis-based products and formulations
Wirkmechanismus
The mechanism of action of 10-(Diisopropylamino)cannabidiol diacetate involves its conversion to cannabidiol in the body. Cannabidiol exerts its effects by interacting with various molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid 1 (TRPV1) channels, and serotonin receptors (5-HT1A). These interactions modulate various signaling pathways, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
10-(Diisopropylamino)cannabidiol diacetate is unique compared to other similar compounds due to its specific chemical structure and acetylation. Similar compounds include:
4’-Fluorocannabidiol: A fluorinated derivative of cannabidiol with enhanced activity in certain biological assays.
7-Hydroxycannabidiol: A hydroxylated derivative of cannabidiol with distinct pharmacological properties.
8,9-Dihydrocannabidiol: A hydrogenated derivative of cannabidiol with unique chemical and biological characteristics. These compounds share some similarities with 10-(Diisopropylamino)cannabidiol diacetate but differ in their specific chemical modifications and resulting properties.
Eigenschaften
CAS-Nummer |
95647-67-9 |
|---|---|
Molekularformel |
C31H47NO4 |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
[3-acetyloxy-2-[(1R,6R)-6-[(E)-1-[di(propan-2-yl)amino]prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C31H47NO4/c1-10-11-12-13-26-17-29(35-24(8)33)31(30(18-26)36-25(9)34)28-16-22(6)14-15-27(28)23(7)19-32(20(2)3)21(4)5/h16-21,27-28H,10-15H2,1-9H3/b23-19+/t27-,28+/m0/s1 |
InChI-Schlüssel |
GIFKQCKRPYRVMI-WPMUNBJVSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2/C(=C/N(C(C)C)C(C)C)/C)C)OC(=O)C |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=CN(C(C)C)C(C)C)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


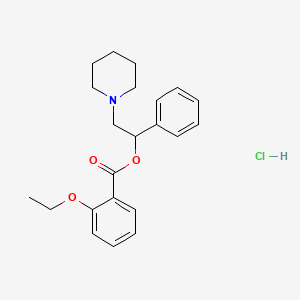
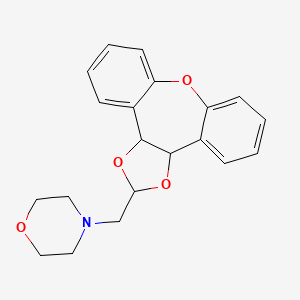

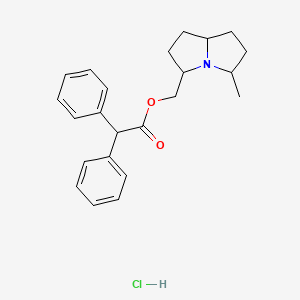
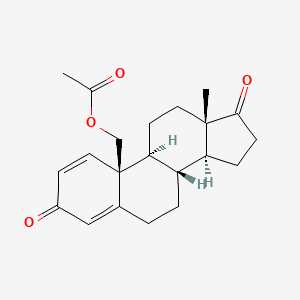
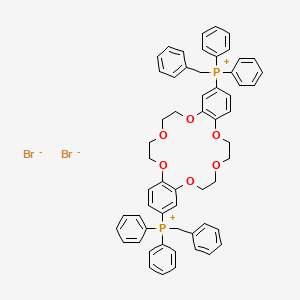
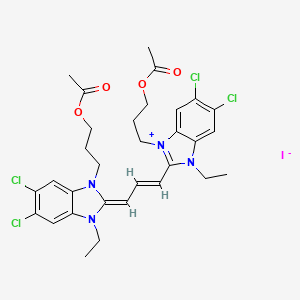
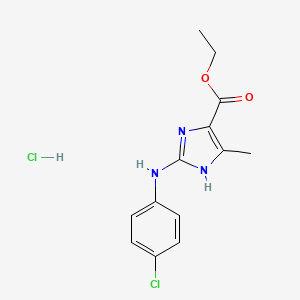
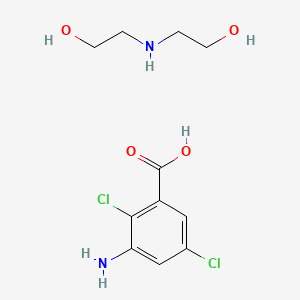
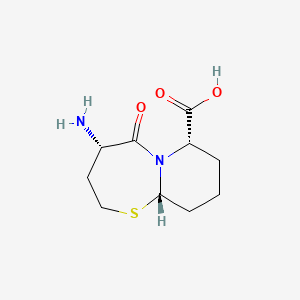



![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
